1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine
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Overview
Description
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine is a synthetic organic compound that belongs to the class of azetidines. This compound is characterized by the presence of a fluorinated phenylpyrimidine moiety and an azetidine ring, which are connected through a nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under specific conditions, such as heating with a base or acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the phenyl ring through a fluorination reaction, which can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Azetidine Ring: The azetidine ring is formed by cyclization of an appropriate precursor, often involving a nucleophilic substitution reaction.
Coupling of the Pyrimidine and Azetidine Rings: The final step involves coupling the fluorinated phenylpyrimidine moiety with the azetidine ring through a nitrogen atom, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4, H2 (hydrogen gas) with a catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine can be compared with other similar compounds, such as:
- 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine
- 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-pyridin-3-ylethanone
- N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine
These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications. The unique combination of the fluorinated phenylpyrimidine moiety and the azetidine ring in this compound contributes to its distinct characteristics and potential advantages in various research fields.
Properties
IUPAC Name |
1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c1-16-11-7-19(8-11)14-12(15)13(17-9-18-14)10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSRFXQBFBTGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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